

# A Comparative Guide to CBP/p300 Inhibitors: I-CBP112 vs. The Field

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The homologous histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300 are critical transcriptional co-activators implicated in a variety of cellular processes, including cell growth, differentiation, and apoptosis. Their dysregulation is a hallmark of numerous cancers, making them attractive targets for therapeutic intervention. This guide provides a comparative analysis of **I-CBP112**, a notable CBP/p300 bromodomain inhibitor, against other prominent inhibitors targeting this family, including A-485, CCS1477 (Inobrodib), and FT-7051 (Pocenbrodib).

#### **Mechanism of Action: A Tale of Two Domains**

CBP/p300 inhibitors can be broadly categorized based on their target domain: the bromodomain or the histone acetyltransferase (HAT) domain.

Bromodomain Inhibitors (e.g., I-CBP112, CCS1477, FT-7051): These molecules competitively bind to the bromodomain, a reader module that recognizes acetylated lysine residues on histones and other proteins. This prevents the recruitment of the CBP/p300 complex to chromatin, thereby inhibiting the transcription of target genes. I-CBP112 is a specific and potent acetyl-lysine competitive inhibitor of the CBP/p300 bromodomains.[1][2] CCS1477 and FT-7051 also function by targeting the conserved bromodomain of p300 and CBP.[3][4]



 HAT Domain Inhibitors (e.g., A-485): These inhibitors target the catalytic HAT domain, directly blocking the enzymatic activity of CBP/p300. This prevents the acetylation of histone and non-histone proteins, leading to a global reduction in acetylation and subsequent downstream effects on gene expression. A-485 is a potent and selective catalytic inhibitor of p300/CBP.[5][6]

# **Quantitative Comparison of CBP/p300 Inhibitors**

The following tables summarize key quantitative data for **I-CBP112** and its comparators. Data has been compiled from various preclinical studies. Direct head-to-head comparisons should be interpreted with caution due to potential variations in experimental conditions.

Table 1: Biochemical Activity and Binding Affinity



| Inhibitor                | Target Domain | Target(s) | IC50 / Kd                                  | Selectivity<br>Notes                                                             |
|--------------------------|---------------|-----------|--------------------------------------------|----------------------------------------------------------------------------------|
| I-CBP112                 | Bromodomain   | CBP/p300  | Kd: ~167 nM<br>(p300), ~151 nM<br>(CBP)[1] | Selective for CBP/p300 bromodomains over BET family bromodomains.                |
| A-485                    | HAT Domain    | p300/CBP  | IC50: 9.8 nM<br>(p300), 2.6 nM<br>(CBP)[6] | Highly selective<br>over other HATs<br>and histone<br>methyltransferas<br>es.[6] |
| CCS1477<br>(Inobrodib)   | Bromodomain   | p300/CBP  | Kd: 1.3 nM<br>(p300), 1.7 nM<br>(CBP)[1]   | Over 200-fold<br>more potent for<br>p300/CBP<br>compared to<br>BRD4.[7]          |
| FT-7051<br>(Pocenbrodib) | Bromodomain   | CBP/p300  | Data not publicly<br>available             | Potent and<br>selective inhibitor<br>of CBP/p300<br>bromodomain.[8]              |

Table 2: In Vitro Cellular Activity



| Inhibitor                | Cell Line(s)                                            | Effect                                                                        | IC50 / EC50                                                               |
|--------------------------|---------------------------------------------------------|-------------------------------------------------------------------------------|---------------------------------------------------------------------------|
| I-CBP112                 | Leukemia and<br>Prostate Cancer Cells                   | Antiproliferative effects, enhances H3K18 acetylation.                        | Cellular IC50 for<br>bromodomain<br>displacement: 600 ±<br>50 nmol/L.[11] |
| A-485                    | Hematological and<br>Prostate Cancer Cells              | Selectively inhibits proliferation.[6]                                        | Potently inhibits H3K27Ac and H3K18Ac.[6]                                 |
| CCS1477 (Inobrodib)      | Prostate Cancer Cell<br>Lines (VCaP, 22Rv1,<br>LNCaP95) | Potent growth-<br>inhibitory activity.                                        | IC50 < 100 nmol/L.                                                        |
| FT-7051<br>(Pocenbrodib) | Prostate Cancer Cell<br>Lines                           | Antiproliferative activity, including in enzalutamide-resistant models.[8][9] | Data not publicly<br>available                                            |

# Key Signaling Pathways Targeted by CBP/p300 Inhibition

CBP/p300 acts as a central node in multiple oncogenic signaling pathways. Inhibition of CBP/p300 can therefore have pleiotropic anti-cancer effects.

## **Androgen Receptor (AR) Signaling**

In prostate cancer, CBP/p300 are critical co-activators for the androgen receptor.[12][13][14] They acetylate both histone tails at AR-responsive gene promoters and the AR protein itself, enhancing its transcriptional activity.[12][14] Bromodomain inhibitors like **I-CBP112** and FT-7051 disrupt the recruitment of the CBP/p300 complex to AR target genes, thereby suppressing AR-driven transcription.[8][9][15]





Click to download full resolution via product page

**Figure 1:** Simplified Androgen Receptor signaling pathway and the inhibitory action of **I-CBP112**.

## c-Myc Signaling

The oncoprotein c-Myc is a master transcriptional regulator that drives cell proliferation and is frequently deregulated in cancer. CBP/p300 interacts with and acetylates c-Myc, which can affect its stability and transcriptional activity.[16][17][18][19] By inhibiting CBP/p300, the transcriptional output of c-Myc can be attenuated, leading to reduced cancer cell growth. In some contexts, p300 is essential for MYC expression in CBP-deficient cancers.[20]



Click to download full resolution via product page

Figure 2: Overview of c-Myc regulation by CBP/p300 and the impact of CBP/p300 inhibitors.

# **NRF2-Mediated Antioxidant Response**



The transcription factor NRF2 is a key regulator of the cellular antioxidant response. CBP/p300 can acetylate NRF2, which enhances its DNA binding activity and the transcription of antioxidant genes.[21][22] While the role of CBP/p300 in NRF2-dependent cancer cell viability is complex and may be context-dependent, targeting this interaction could be a strategy to modulate the cellular stress response.[23][24]



Click to download full resolution via product page

**Figure 3:** The NRF2 antioxidant response pathway and the modulatory role of CBP/p300.

# **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the comparison of CBP/p300 inhibitors.

## **Cell Viability Assay (Resazurin-Based)**

This assay measures cell viability by quantifying the metabolic activity of living cells.

- Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat cells with a serial dilution of the CBP/p300 inhibitor (e.g., I-CBP112) for a specified duration (e.g., 72 hours).[25] Include a vehicle control (e.g., DMSO).



- Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours.
- Fluorescence Measurement: Measure the fluorescence of the resorufin product using a plate reader at an excitation/emission of ~560/590 nm.
- Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the doseresponse data to a sigmoidal curve.

## **Western Blotting**

This technique is used to detect specific proteins in a sample.

- Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
   to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., H3K27ac, c-Myc) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

#### **Chromatin Immunoprecipitation (ChIP)**

ChIP is used to investigate the interaction between proteins and DNA in the cell.



- Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
- Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.
- Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the protein of interest (e.g., p300).
- Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/Gagarose or magnetic beads.
- Washing and Elution: Wash the beads to remove non-specifically bound chromatin and elute the immunoprecipitated complexes.
- Reverse Cross-linking: Reverse the cross-links by heating.
- DNA Purification: Purify the DNA.
- Analysis: Analyze the purified DNA by qPCR or high-throughput sequencing to identify the DNA sequences that were bound by the protein of interest.

## **Clinical Landscape**

Several CBP/p300 inhibitors have advanced into clinical trials, primarily for the treatment of various cancers.

- CCS1477 (Inobrodib): This inhibitor is being evaluated in clinical trials for patients with hematological malignancies, including multiple myeloma, acute myeloid leukemia, and non-Hodgkin's lymphoma, as well as in patients with late-stage, drug-resistant prostate cancer.
   [26][27][28]
- FT-7051 (Pocenbrodib): A Phase 1 clinical trial (the COURAGE study) is assessing the safety and efficacy of FT-7051 in men with metastatic castration-resistant prostate cancer (mCRPC).[3][8][9][29]

The clinical development of these agents highlights the therapeutic potential of targeting the CBP/p300 axis in oncology.



#### Conclusion

I-CBP112 is a potent and selective bromodomain inhibitor of CBP/p300 with demonstrated preclinical activity. When compared to other CBP/p300 inhibitors, the choice of agent depends on the specific research question or therapeutic strategy. Bromodomain inhibitors like I-CBP112, CCS1477, and FT-7051 offer a mechanism centered on disrupting protein-protein interactions and the recruitment of the CBP/p300 complex. In contrast, HAT inhibitors like A-485 provide a means to directly block the enzymatic activity of these co-activators. The ongoing clinical trials for CCS1477 and FT-7051 will provide crucial insights into the therapeutic utility of CBP/p300 inhibition in cancer patients. Further head-to-head preclinical studies will be invaluable in delineating the nuanced differences between these promising therapeutic agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Forma doses first patient in Phase 1 prostate cancer treatment trial [clinicaltrialsarena.com]
- 4. Forma Therapeutics' FT-7051 is Well-tolerated and Demonstrates Evidence of Activity in Initial Results from Ongoing Phase 1 Courage Study in Men with Metastatic Castrationresistant Prostate Cancer - BioSpace [biospace.com]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellcentric.com [cellcentric.com]
- 8. researchgate.net [researchgate.net]
- 9. The Courage study: A first-in-human phase 1 study of the CBP/p300 inhibitor FT-7051 in men with metastatic castration-resistant prostate cancer. ASCO [asco.org]

## Validation & Comparative





- 10. Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand I-CBP112
   PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. CBP/p300: Critical Co-Activators for Nuclear Steroid Hormone Receptors and Emerging Therapeutic Targets in Prostate and Breast Cancers PMC [pmc.ncbi.nlm.nih.gov]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. CBP/p300, a promising therapeutic target for prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 15. CBP/p300 Bromodomain Inhibitor—I—CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. embopress.org [embopress.org]
- 17. Stimulation of c-MYC transcriptional activity and acetylation by recruitment of the cofactor CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dual Regulation of c-Myc by p300 via Acetylation-Dependent Control of Myc Protein Turnover and Coactivation of Myc-Induced Transcription PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dual regulation of c-Myc by p300 via acetylation-dependent control of Myc protein turnover and coactivation of Myc-induced transcription PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Acetylation of Nrf2 by p300/CBP Augments Promoter-Specific DNA Binding of Nrf2 during the Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. NRF2 supports non-small cell lung cancer growth independently of CBP/p300-enhanced glutathione synthesis PMC [pmc.ncbi.nlm.nih.gov]
- 24. embopress.org [embopress.org]
- 25. researchgate.net [researchgate.net]
- 26. ClinicalTrials.gov [clinicaltrials.gov]
- 27. P863: AN OPEN-LABEL PHASE I/IIA STUDY TO EVALUATE THE SAFETY AND EFFICACY OF CCS1477 AS MONOTHERAPY AND IN COMBINATION WITH POMALIDOMIDE/DEXAMETHASONE IN RELAPSED/REFRACTORY MULTIPLE MYELOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 28. cellcentric.com [cellcentric.com]



- 29. bionews.com [bionews.com]
- To cite this document: BenchChem. [A Comparative Guide to CBP/p300 Inhibitors: I-CBP112 vs. The Field]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608045#comparing-i-cbp112-vs-other-cbp-p300-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com